20-Hydroxy-PGE2

Description

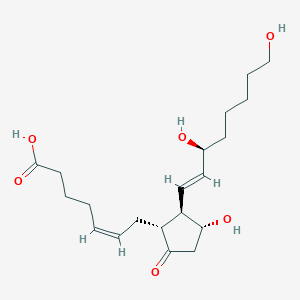

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-17,19,21-22,24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGEYVZEVXWAD-NZGURKHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCCCCO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCCCCO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316974 |

Source

|

| Record name | 20-Hydroxy-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 20-Hydroxy-PGE2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57930-95-7 |

Source

|

| Record name | 20-Hydroxy-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57930-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxyprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057930957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Hydroxyprostaglandin E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUQ67RPB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 20-Hydroxy-PGE2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

initial identification of 20-Hydroxy-PGE2 in seminal fluid

Technical Whitepaper: Isomeric Identification of Hydroxylated Prostaglandin E2 in Seminal Fluid

Executive Summary: The Isomer Challenge

The identification of hydroxylated prostaglandins in human seminal fluid represents a landmark case in lipidomics. While Prostaglandin E2 (PGE2) is ubiquitous in mammalian physiology, primate seminal fluid is uniquely characterized by high concentrations of 19-Hydroxy-PGE2 (19-OH-PGE2), not the 20-hydroxy isomer (20-OH-PGE2) typically found in renal or hepatic omega-oxidation pathways.

The "initial identification" of these compounds (historically attributed to Taylor & Kelly, 1974) was a pivotal moment because it required distinguishing between the 19-OH and 20-OH regio-isomers—molecules with identical molecular weights and similar polarities.

This guide details the technical workflow to identify and differentiate these isomers. It addresses the user's specific interest in 20-Hydroxy-PGE2 by defining the analytical exclusion criteria used to prove that the dominant seminal species is 19-OH, and establishing the protocol for detecting trace 20-OH metabolites should they be present due to specific metabolic dysregulation.

Part 1: Mechanistic Grounding & Biosynthesis

To design a valid identification protocol, one must understand the source. The presence of 19-OH-PGE2 is not a random oxidative event but a specific enzymatic process driven by CYP4F8 , a cytochrome P450 enzyme highly expressed in the seminal vesicles.

-

20-OH-PGE2 Pathway: Typical omega-oxidation (kidney/liver) targets the terminal carbon (C20).

-

19-OH-PGE2 Pathway: Seminal vesicle-specific hydroxylation targets the penultimate carbon (C19).

Biosynthetic Pathway Diagram

Caption: Divergent biosynthetic pathways of PGE2 hydroxylation. CYP4F8 drives the specific accumulation of 19-OH-PGE2 in seminal fluid.

Part 2: Historical Validation Protocol (GC-MS)

The definitive identification of these isomers relies on Gas Chromatography-Mass Spectrometry (GC-MS) . While LC-MS is faster, GC-MS provides structural elucidation via fragmentation patterns that unequivocally distinguish the position of the hydroxyl group.

Protocol A: Extraction and Derivatization

Objective: Convert non-volatile prostaglandins into volatile, thermally stable derivatives for GC analysis.

-

Sample Preparation:

-

Acidify 0.5 mL seminal fluid to pH 3.5 (using 1M Citric Acid). Reason: Protonates the carboxylic acid group, driving the lipid into the organic phase.

-

Extraction: Solid Phase Extraction (SPE) using C18 cartridges.

-

Wash: 15% Methanol (removes polar contaminants).

-

Elute: Ethyl Acetate (collects PGs).

-

-

-

Derivatization (The "Taylor-Kelly" Method):

-

Step 1: Methylation. Treat with ethereal diazomethane. Converts -COOH to -COOCH3.

-

Step 2: Methoximation (MO). Treat with methoxyamine HCl in pyridine. Reason: Protects the C9 ketone, preventing thermal degradation and ring dehydration.

-

Step 3: Silylation (TMS). Treat with BSTFA + 1% TMCS. Converts all -OH groups (C11, C15, and the critical C19/C20) to trimethylsilyl ethers (-OTMS).

-

Mass Spectrometry Identification Criteria

Differentiation relies on the fragmentation of the aliphatic side chain.

| Feature | 19-Hydroxy-PGE2 (Seminal Major) | 20-Hydroxy-PGE2 (Renal/Minor) |

| Derivatized Structure | Me-MO-TMS (3x TMS groups) | Me-MO-TMS (3x TMS groups) |

| Molecular Ion (M+) | m/z 697 (approx) | m/z 697 (approx) |

| Key Fragmentation | Alpha-cleavage at C19 | Alpha-cleavage at C20 |

| Diagnostic Ion | m/z 175 is typically absent or low. Dominant fragment at m/z 301 (C15-C20 fragment). | m/z 103 (-CH2-OTMS). Presence of terminal silylated alcohol. |

| C-Value (GC Retention) | Elutes earlier than 20-OH due to steric bulk of secondary methyl. | Elutes later (linear chain interaction). |

Part 3: Modern High-Throughput Protocol (LC-MS/MS)

For routine quantification in drug development, LC-MS/MS is preferred. However, standard C18 columns often fail to separate the 19-OH and 20-OH isomers efficiently.

Protocol B: Chiral/Regio-isomer Separation

Objective: Separate isomers chromatographically before MS detection to avoid "crosstalk" since they share parent masses.

-

Column: Phenyl-Hexyl or Chiralpak AD-RH .

-

Why: Phenyl-hexyl phases interact with the pi-electrons of the double bonds and the steric hindrance of the hydroxyl group position more effectively than standard C18.

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

MS Transitions (MRM Mode - Negative Ion):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy |

| PGE2 | 351.2 | 271.2 | 20 eV |

| 19-OH-PGE2 | 367.2 | 287.2 (Loss of 2x H2O + CO2) | 22 eV |

| 20-OH-PGE2 | 367.2 | 305.2 (Distinct loss pattern) | 22 eV |

Part 4: Analytical Workflow Diagram

This diagram illustrates the decision matrix for identifying 20-OH-PGE2, ensuring it is not misidentified as the abundant 19-OH isomer.

Caption: Analytical decision tree for distinguishing 19-OH and 20-OH PGE2 isomers in complex matrices.

References

-

Taylor, P. L., & Kelly, R. W. (1974). 19-Hydroxylated E prostaglandins as the major prostaglandins of human semen.[1] Nature, 250(5468), 665–667.[2] Link

-

Gerozissis, K., et al. (1982). Origin of prostaglandins in human semen.[3] Journal of Reproduction and Fertility, 65(2), 401–404.[3] Link

-

Bylund, J., et al. (2000). Cytochrome P450 4F8: A constitutive CYP4F isozyme... responsible for the 19-hydroxylation of prostaglandins. Biochemical Journal. Link

-

Svanborg, K., et al. (1983). The F and 19-hydroxy F prostaglandins... in human seminal plasma: data on chromatography and mass spectrometry.[4] Biomedical Mass Spectrometry.[4][5] Link

-

Prasain, J. K., et al. (2013). Liquid chromatography–mass spectrometry methods for the analysis of prostaglandins and isoprostanes.[5] Journal of Chromatography B. Link

Sources

- 1. rep.bioscientifica.com [rep.bioscientifica.com]

- 2. 19-Hydroxylated E prostaglandins as the major prostaglandins of human semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Origin of prostaglandins in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The F and 19-hydroxy F prostaglandins and their 8 beta-isomers in human seminal plasma: data on chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Obscure Metabolite: A Technical Guide to the Discovery and Significance of 20-Hydroxy-PGE2

Foreword: Beyond the Canonical Pathway

In the intricate world of eicosanoid biology, Prostaglandin E2 (PGE2) has long held a central role, recognized for its multifaceted involvement in inflammation, pain, fever, and tissue homeostasis.[1][2] Decades of research have meticulously mapped its biosynthesis from arachidonic acid via the cyclooxygenase (COX) enzymes and its subsequent degradation primarily through the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[3] However, the metabolic fate of PGE2 is more complex than this canonical view suggests. A lesser-known, yet potentially significant, metabolic route involves the omega (ω)-hydroxylation of the terminal methyl group of PGE2's aliphatic side chain, yielding 20-Hydroxy-PGE2. This technical guide provides an in-depth exploration of the discovery of this metabolite, the enzymatic machinery responsible for its formation, and the nascent understanding of its biological implications, offering a crucial resource for researchers, scientists, and drug development professionals dedicated to unraveling the full spectrum of prostaglandin signaling.

The Genesis of a Metabolite: Uncovering the Omega-Hydroxylation Pathway of PGE2

The initial clues to the existence of omega-hydroxylated prostaglandins emerged from studies investigating the broader metabolism of fatty acids by the cytochrome P450 (CYP) superfamily of enzymes. These monooxygenases are well-established for their role in xenobiotic detoxification, but they also participate in the metabolism of endogenous compounds, including lipids.[4] Early investigations in the 1980s demonstrated that liver microsomes could hydroxylate various prostaglandins, hinting at alternative metabolic pathways beyond the well-characterized 15-PGDH route.

A pivotal study in rabbit liver microsomes provided some of the first direct evidence for the formation of 20-hydroxy metabolites of PGE1 and PGE2.[5] This research demonstrated that a specific cytochrome P450 isozyme, designated as P-450 isozyme 6, was capable of catalyzing not only the previously observed omega-1 and omega-2 hydroxylation but also, to a lesser extent, the formation of the 20-hydroxy metabolite.[5] This discovery was significant as it opened a new avenue of investigation into the metabolic diversification of prostaglandins.

While the 15-PGDH pathway leads to the inactivation of PGE2, the functional consequences of omega-hydroxylation were not immediately clear. This initial discovery laid the groundwork for subsequent research aimed at identifying the specific human CYP isozymes responsible for this reaction and elucidating the biological activity of the resulting metabolites.

The Enzymatic Machinery: Cytochrome P450-Mediated Omega-Hydroxylation

The conversion of PGE2 to 20-Hydroxy-PGE2 is a monooxygenase reaction catalyzed by a specific subset of cytochrome P450 enzymes known as omega-hydroxylases. These enzymes are primarily from the CYP4 family, which are known to metabolize fatty acids and related compounds.[6]

Key Cytochrome P450 Isozymes

While the complete picture of all contributing isozymes is still emerging, several members of the CYP4F subfamily have been implicated in the omega-hydroxylation of prostaglandins and other eicosanoids.

-

CYP4F8: Research has strongly suggested that CYP4F8, found in human seminal vesicles, is a prominent 19-hydroxylase of the prostaglandin precursor, prostaglandin H2 (PGH2).[7][8] This enzyme catalyzes the formation of 19-hydroxy-PGH2, which can then be isomerized to 19-hydroxy-PGE2.[8] While this is not direct omega-hydroxylation of PGE2, it highlights the capability of CYP4F enzymes to act on prostaglandin structures.

-

CYP4A and CYP4F Subfamilies: Other members of the CYP4A and CYP4F subfamilies are recognized as the primary enzymes responsible for the omega-hydroxylation of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE).[9][10] Given the structural similarity between arachidonic acid and the side chain of PGE2, it is plausible that these enzymes, including CYP4A11 and CYP4F2 in humans, could also metabolize PGE2 to 20-Hydroxy-PGE2, although direct and conclusive evidence is still an area of active investigation.[6][9] A review of prostaglandin and leukotriene omega-hydroxylases notes that CYP4A4 in pregnant rabbits is a PGE omega-hydroxylase, and CYP4F21 from ram seminal vesicles also exhibits this activity.[6]

The tissue-specific expression of these CYP isozymes likely dictates the local production and potential physiological roles of 20-Hydroxy-PGE2.

Visualizing the Metabolic Conversion

The enzymatic conversion of PGE2 to 20-Hydroxy-PGE2 is a critical step in this alternative metabolic pathway. The following diagram illustrates this process.

Figure 1: Enzymatic conversion of PGE2 to 20-Hydroxy-PGE2 by cytochrome P450 omega-hydroxylases.

Analytical Methodologies for the Detection and Quantification of 20-Hydroxy-PGE2

The accurate detection and quantification of 20-Hydroxy-PGE2 in biological matrices are essential for understanding its physiological and pathological relevance. Due to its low endogenous concentrations and structural similarity to other eicosanoids, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[11][12][13]

A Self-Validating LC-MS/MS Protocol

The following protocol outlines a robust and self-validating workflow for the analysis of 20-Hydroxy-PGE2 in biological samples such as serum, sputum, and bronchoalveolar lavage fluid (BALF).[13][14]

Step 1: Sample Preparation and Extraction

The goal of this step is to isolate the lipid fraction containing 20-Hydroxy-PGE2 from the complex biological matrix and remove interfering substances.

-

Internal Standard Spiking: To a 500 µL aliquot of the biological sample, add a known amount of a stable isotope-labeled internal standard (e.g., 20-Hydroxy-PGE2-d4). This is a critical self-validating step, as it accounts for analyte loss during sample processing and variations in instrument response.

-

Protein Precipitation: Add 1.5 mL of ice-cold methanol to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elute the prostaglandins with a higher-percentage organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Step 2: Liquid Chromatography (LC) Separation

Chromatographic separation is crucial to resolve 20-Hydroxy-PGE2 from its isomers and other structurally related eicosanoids.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve optimal separation.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

MS/MS provides the high selectivity and sensitivity required for accurate quantification.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for prostaglandins.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode, where specific precursor-to-product ion transitions for both the analyte (20-Hydroxy-PGE2) and the internal standard are monitored. This highly specific detection method ensures that only the compound of interest is being quantified.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 20-Hydroxy-PGE2 | 367.2 | 331.2 |

| 20-Hydroxy-PGE2-d4 | 371.2 | 335.2 |

Table 1: Example MRM transitions for the quantification of 20-Hydroxy-PGE2 and its deuterated internal standard.

Workflow Visualization

The following diagram illustrates the analytical workflow for the quantification of 20-Hydroxy-PGE2.

Figure 2: Workflow for the quantification of 20-Hydroxy-PGE2 by LC-MS/MS.

Biological Activity and Signaling of 20-Hydroxy-PGE2: An Emerging Picture

The biological functions of 20-Hydroxy-PGE2 are not as extensively characterized as those of its parent compound, PGE2. However, emerging evidence suggests that it is not merely an inactive metabolite and may possess unique biological activities.

Interaction with Prostaglandin Receptors

PGE2 exerts its diverse effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[15] The affinity and signaling outcomes of 20-Hydroxy-PGE2 at these receptors are critical to understanding its physiological role. While comprehensive binding affinity data for 20-Hydroxy-PGE2 across all EP receptors is not yet widely available, it is hypothesized that the addition of the hydroxyl group at the omega-position may alter its binding affinity and/or efficacy compared to PGE2. This could lead to a distinct pharmacological profile.

| Receptor | PGE2 Binding Affinity (Kd) | 20-Hydroxy-PGE2 Binding Affinity (Kd) |

| EP1 | ~16-25 nM | Data not available |

| EP2 | ~10-13 nM | Data not available |

| EP3 | ~0.33-2.9 nM | Data not available |

| EP4 | ~0.59-1.27 nM | Data not available |

Table 2: Comparative binding affinities of PGE2 for EP receptors.[16] Data for 20-Hydroxy-PGE2 is a critical area for future research.

Functional Consequences

The functional effects of 20-Hydroxy-PGE2 are an area of active investigation. Given the complex and often opposing roles of PGE2 in inflammation and immunity, it is plausible that 20-Hydroxy-PGE2 could either mimic, antagonize, or have distinct effects compared to its precursor.[16] For example, PGE2 is known to suppress the functions of various immune cells, including T cells and macrophages.[9][17] Investigating the effects of 20-Hydroxy-PGE2 on these cell types is crucial.

Experimental Protocol: In Vitro Macrophage Phagocytosis Assay

This protocol can be used to compare the functional effects of PGE2 and 20-Hydroxy-PGE2 on a key macrophage function.

-

Cell Culture: Culture human monocyte-derived macrophages (MDMs) in appropriate media.

-

Treatment: Treat the MDMs with vehicle control, PGE2 (e.g., 10 nM), or 20-Hydroxy-PGE2 (at various concentrations) for a specified time (e.g., 24 hours).

-

Phagocytosis Assay:

-

Add fluorescently labeled zymosan particles to the treated macrophages.

-

Incubate for a set time (e.g., 1-2 hours) to allow for phagocytosis.

-

Wash the cells to remove non-phagocytosed particles.

-

Analyze the uptake of fluorescent particles by flow cytometry or fluorescence microscopy.

-

-

Data Analysis: Quantify the percentage of phagocytic cells and the mean fluorescence intensity to determine the effect of each compound on phagocytosis.

Signaling Pathway Visualization

The signaling pathways downstream of EP receptor activation are well-established for PGE2.[18] Determining how 20-Hydroxy-PGE2 modulates these pathways is a key research objective.

Figure 3: Potential interactions of 20-Hydroxy-PGE2 with EP receptor signaling pathways.

Future Directions and Therapeutic Implications

The discovery of 20-Hydroxy-PGE2 as a metabolite of PGE2 opens up new avenues for research and potential therapeutic intervention. Key areas for future investigation include:

-

Definitive identification of the human CYP isozymes responsible for the omega-hydroxylation of PGE2 and their regulation.

-

Comprehensive characterization of the pharmacological profile of 20-Hydroxy-PGE2 , including its binding affinities and functional activities at all four EP receptor subtypes.

-

Elucidation of the in vivo roles of 20-Hydroxy-PGE2 in inflammatory diseases, cancer, and other pathological conditions where PGE2 is implicated.

-

Development of selective inhibitors or antagonists for the enzymes that produce 20-Hydroxy-PGE2 or for its specific downstream targets, which could offer more refined therapeutic strategies than broad-acting COX inhibitors.

Understanding the nuances of PGE2 metabolism, including the formation and function of 20-Hydroxy-PGE2, is paramount for developing the next generation of therapies that can more precisely modulate the complex eicosanoid signaling network.

References

- Holtzman, M. J., Turk, J., & Holtzman, M. J. (1987). omega-1 and omega-2 hydroxylation of prostaglandins by rabbit hepatic microsomal cytochrome P-450 isozyme 6. Journal of Biological Chemistry, 262(34), 16531–16538.

- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.

- Bylund, J., Oliw, E. H., & Ruan, K. H. (2000). Identification of CYP4F8 in human seminal vesicles as a prominent 19-hydroxylase of prostaglandin endoperoxides. Journal of Biological Chemistry, 275(28), 21844–21849.

- Bylund, J., & Oliw, E. H. (2001). Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry. Journal of Pharmacology and Experimental Therapeutics, 297(2), 585–594.

- Lasker, J. M., Chen, C., Wolf, I., & Powell, P. K. (1998). Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1327–1336.

- Kikuta, Y., Kusunose, E., & Kusunose, M. (2002). Prostaglandin and leukotriene omega-hydroxylases.

- Cao, H., Yu, R., & van Breemen, R. B. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of pharmaceutical and biomedical analysis, 48(2), 434–440.

- Hardwick, J. P. (2008). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochemical pharmacology, 75(12), 2263–2275.

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83.

- Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E receptors. The Journal of biological chemistry, 282(16), 11613–11617.

- Gandhi, A., Budac, D., Khayrullina, T., Staal, R., & Chandrasena, G. (2017). Quantitative Analysis of Lipids: A Higher-Throughput LC–MS/MS-Based Method and its Comparison to ELISA. Future Science OA, 3(1), FSO167.

- BenchChem. (2025). A Comparative Guide to the Biological Activities of Prostaglandin E2 and Prostaglandin E2 Ethanolamide.

- Kalinski, P. (2012). Regulation of immune responses by prostaglandin E2. Journal of immunology (Baltimore, Md. : 1950), 188(1), 21–28.

- Thakare, R., Chhonker, Y. S., Gautam, N., & Murry, D. J. (2017). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF.

- Thakare, R., Chhonker, Y. S., Gautam, N., & Murry, D. J. (2017). Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum, and BALF.

- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.

- Nasrallah, R., Hassouneh, R., & Hebert, R. L. (2014). PGE2-EP receptor signaling pathways.

- Kalinski, P. (2012). Regulation of Immune Responses by Prostaglandin E2. Journal of immunology (Baltimore, Md. : 1950), 188(1), 21–28.

- Taylor & Francis. (2019). Prostaglandin E2 – Knowledge and References.

Sources

- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Prostaglandin E2 metabolism by human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin and leukotriene omega-hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Phenotypical and Functional Effect of PGE2 on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 18. tandfonline.com [tandfonline.com]

Technical Guide: Role of Cytochrome P450 in 20-Hydroxy-PGE2 Formation

[1]

Executive Summary

The formation of 20-Hydroxy-PGE2 represents a critical, yet often overlooked, branch of arachidonic acid cascade metabolism. While the omega-hydroxylation of arachidonic acid to 20-HETE is widely recognized for its role in vasoconstriction and hypertension, the parallel omega-hydroxylation of PGE2 yields metabolites with distinct biological profiles.

Critical Distinction for Researchers:

-

In Humans: The primary seminal vesicular CYP isoform is CYP4F8 , which preferentially catalyzes 19-hydroxylation (forming 19-OH-PGE2). However, human CYP4F2 and CYP4A11 (primarily renal/hepatic) can catalyze 20-hydroxylation , albeit with lower efficiency compared to their activity on leukotriene B4 (LTB4) or arachidonic acid.

-

In Ruminants (e.g., Sheep): The dominant isoform is CYP4F21 , which functions as a dedicated PGE2 20-hydroxylase , making 20-OH-PGE2 the major seminal prostaglandin metabolite.

Understanding this species-specific enzymology is vital for interpreting translational data from animal models to human clinical contexts.

Mechanistic Foundations & Enzymology

The Omega-Hydroxylation Pathway

The conversion of PGE2 to 20-OH-PGE2 involves the insertion of a hydroxyl group at the terminal (

Reaction Stoichiometry:

Isoform Specificity and Kinetics

The efficiency of this transformation depends heavily on the specific CYP isoform expressed in the target tissue.

| Isoform | Species | Primary Substrate | PGE2 Product | Kinetic Efficiency ( |

| CYP4F21 | Ovine (Ram) | PGE2 | 20-OH-PGE2 | High (Dedicated synthase) |

| CYP4F8 | Human | PGH2 / AA | 19-OH-PGE2 | High (Seminal Vesicles) |

| CYP4F2 | Human | LTB4 / Vit E | 20-OH-PGE2 | Low (Minor pathway) |

| CYP4A11 | Human | Fatty Acids | 20-OH-PGE2 | Very Low |

Expert Insight: In human renal physiology, while CYP4F2 is the primary generator of 20-HETE (vasoconstrictor), its secondary ability to generate 20-OH-PGE2 (vasodilator) suggests a potential compensatory mechanism in regulating renal vascular tone.

Pathway Visualization

The following diagram illustrates the divergent pathways of PGE2 metabolism across species.

Figure 1: Divergent CYP450-mediated metabolism of PGE2 in human vs. ovine systems.

Physiological & Pathological Implications

Renal Hemodynamics

In the kidney, 20-OH-PGE2 acts as a vasodilator , functionally opposing the vasoconstrictive effects of 20-HETE. It is synthesized in the proximal tubule and thick ascending limb.

-

Mechanism: Activation of EP2 and EP4 receptors.[1]

-

Clinical Relevance: Dysregulation of the CYP4F2 gene (e.g., V433M polymorphism) alters the balance between 20-HETE and 20-OH-PGE2, potentially contributing to salt-sensitive hypertension.

Reproductive Biology

In seminal fluid, hydroxylated prostaglandins are potent immunosuppressants, preventing the female immune system from attacking sperm.

-

Human: 19-OH-PGE2 is the dominant species (via CYP4F8).

-

Ovine: 20-OH-PGE2 is the dominant species (via CYP4F21).[2]

-

Drug Target: Inhibiting these enzymes could theoretically serve as a non-hormonal male contraceptive target by reducing sperm motility or immune protection.

Cancer and Angiogenesis

20-OH-PGE2 has been identified as a regulator of angiogenesis. Unlike PGE2, which is rapidly degraded by 15-PGDH, omega-hydroxylated prostaglandins are often resistant to dehydrogenation, prolonging their biological half-life and potential pro-tumorigenic signaling via EP4 receptors.

Experimental Protocols

Microsomal Incubation Assay

This protocol measures the conversion of PGE2 to 20-OH-PGE2 using recombinant enzymes or tissue microsomes.

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Substrate: PGE2 (10–100 µM final concentration)

-

Enzyme Source: Human Liver Microsomes (HLM), Recombinant CYP4F2, or Ram Seminal Vesicle Microsomes (RSVM).

-

NADPH Regenerating System: (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

Workflow:

-

Pre-incubation: Mix microsomes (0.2 mg protein/mL) with PGE2 in phosphate buffer at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Incubate at 37°C with shaking for 10–30 minutes (linear phase).

-

Termination: Stop reaction by adding ice-cold Acetonitrile (1:1 v/v) containing 1% formic acid and internal standard (e.g., d4-PGE2).

-

Extraction: Centrifuge at 10,000 x g for 10 minutes to pellet protein. Collect supernatant for LC-MS/MS.

LC-MS/MS Analysis

Separating 19-OH-PGE2 from 20-OH-PGE2 is the primary analytical challenge due to their identical mass and similar polarity.

Instrument Parameters:

-

Column: Reverse-phase C18 (e.g., Waters BEH C18, 1.7 µm). Note: Chiral columns may be required for absolute resolution of 19R/S isomers.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Slow gradient (e.g., 20% B to 40% B over 15 minutes) is essential to separate the 19-OH and 20-OH regioisomers.

-

Detection: Negative Electrospray Ionization (ESI-).

-

MRM Transition: m/z 367.2

269.2 (Loss of hexanal/water chain). -

Differentiation: 20-OH-PGE2 typically elutes slightly earlier than 19-OH-PGE2 on standard C18 phases due to the primary alcohol being more polar than the secondary alcohol at C19.

-

Experimental Workflow Diagram

Figure 2: Analytical workflow for the isolation and quantification of PGE2 omega-hydroxylation products.

References

-

Bylund, J. et al. (2000). Identification of CYP4F8 in human seminal vesicles as a prominent 19-hydroxylase of prostaglandin endoperoxides.[2] Journal of Biological Chemistry.

-

Bylund, J. et al. (2001). Cloning and Characterization of CYP4F21: A Prostaglandin E2 20-Hydroxylase of Ram Seminal Vesicles.[2] Biochemical and Biophysical Research Communications.

-

Lasker, J.M. et al. (2000).[3] Formation of 20-hydroxyeicosatetraenoic acid, a vasoactive and natriuretic eicosanoid, in human kidney.[3][4][5] Role of CYP4F2 and CYP4A11.[3][4][5][6] Journal of Biological Chemistry.

-

Powell, W.S. et al. (1998). Metabolism of prostaglandins by human seminal vesicles: formation of 19-hydroxy-PGE1 and 19-hydroxy-PGE2.[2][7] Journal of Lipid Research.

-

Edson, K.Z. et al. (2013). Cytochrome P450-dependent catabolism of vitamin K: Omega-hydroxylation catalyzed by human CYP4F2 and CYP4F11.[6] Biochemistry.

Sources

- 1. Edition of Prostaglandin E2 Receptors EP2 and EP4 by CRISPR/Cas9 Technology in Equine Adipose Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Formation of 20-hydroxyeicosatetraenoic acid, a vasoactive and natriuretic eicosanoid, in human kidney. Role of Cyp4F2 and Cyp4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A single nucleotide polymorphism in the CYP4F2 but not CYP4A11 gene is associated with increased 20-HETE excretion and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structural Elucidation and Bioanalytical Characterization of 20-Hydroxy-PGE2

[1]

Executive Summary & Biological Context

20-Hydroxy Prostaglandin E2 (20-OH-PGE2) represents a critical metabolic shunt in the arachidonic acid cascade.[1] While Prostaglandin E2 (PGE2) is the primary pro-inflammatory product of Cyclooxygenase (COX-1/2), its omega-oxidation at the C20 position by Cytochrome P450 (CYP450) enzymes—specifically the CYP4A and CYP4F subfamilies—yields 20-OH-PGE2.[1]

This metabolite is not merely a degradation product; it possesses distinct biological activity, particularly in renal hemodynamics where it acts as a vasoconstrictor, contrasting with the typical vasodilatory effects of PGE2.[1] For drug development professionals, elucidating this structure is vital for differentiating active drug effects from metabolic byproducts and identifying biomarkers for renal toxicity or CYP450 induction.[1]

Biosynthetic Pathway Visualization[1]

The following diagram illustrates the divergence from the canonical COX pathway to the CYP450-mediated omega-oxidation.

Figure 1: Metabolic pathway showing the conversion of Arachidonic Acid to 20-OH-PGE2 via COX and CYP450 enzymes.[1]

Physicochemical Characterization

Before instrumental analysis, one must establish the theoretical properties of the target analyte to guide method development.[1]

| Property | PGE2 (Parent) | 20-Hydroxy-PGE2 (Target) | Analytical Implication |

| Formula | C20H32O5 | C20H32O6 | Mass shift of +16 Da (Oxygen insertion).[1] |

| MW (Monoisotopic) | 352.22 Da | 368.22 Da | distinct precursor ion.[1] |

| Polarity | Moderate | High | 20-OH-PGE2 elutes earlier on Reverse Phase (C18).[1] |

| pKa | ~4.9 (Carboxyl) | ~4.9 (Carboxyl) | Both require acidic mobile phase for retention.[1] |

| Functional Groups | 2x -OH, 1x C=O, 1x COOH | 3x -OH, 1x C=O, 1x COOH | Additional -OH at C20 facilitates water loss in MS.[1] |

Structural Elucidation Strategy: LC-MS/MS

Mass Spectrometry coupled with Liquid Chromatography is the gold standard for elucidation due to the low physiological abundance of 20-OH-PGE2.[1]

Ionization Logic (The "Why")

We utilize Electrospray Ionization in Negative Mode (ESI-) .

-

Reasoning: The carboxylic acid moiety at C1 readily deprotonates ([M-H]⁻), providing high sensitivity.[1] Positive mode (ESI+) often results in extensive sodium adduct formation ([M+Na]⁺), which is stable and fragments poorly, yielding limited structural information.[1]

Fragmentation Pattern & Diagnostic Ions

Elucidation relies on identifying the "mass shift" in specific fragments.

-

Precursor Ion: m/z 367.2 ([M-H]⁻).[1]

-

Primary Neutral Losses:

-

Diagnostic Fragment (The Proof):

-

PGE2 Standard: The B-ring cleavage typically yields m/z 271 ([M-H-2H2O-CO2]⁻).[1]

-

20-OH-PGE2: The same cleavage retains the omega-chain modification.[1] Therefore, we observe m/z 287 (271 + 16 Da).[1]

-

Significance: Detection of m/z 287 confirms the modification is on the omega chain, not the ring or alpha chain.[1]

-

The Isomer Challenge (19-OH vs. 20-OH)

Critical Insight: MS/MS spectra of 19-hydroxy-PGE2 and 20-hydroxy-PGE2 are nearly identical (isobaric).[1]

Validated Experimental Protocol

This protocol is designed to be self-validating. If the Internal Standard (IS) fails, the data is rejected.[1]

Phase 1: Sample Preparation (Solid Phase Extraction)

Why SPE? Liquid-Liquid Extraction (LLE) often yields poor recovery for polar metabolites like 20-OH-PGE2.[1]

-

Conditioning: Activate a mixed-mode anion exchange cartridge (e.g., Oasis MAX or Strata-X-A) with 1 mL Methanol, then 1 mL Water.[1]

-

Loading: Acidify sample (plasma/urine) to pH 4.0 using Formic Acid. Spike with d4-PGE2 (Internal Standard).[1] Load onto cartridge.

-

Wash:

-

Elution: Elute with 1% Formic Acid in Methanol.

-

Reconstitution: Evaporate to dryness under N2; reconstitute in Water:Acetonitrile (80:20).

Phase 2: LC-MS/MS Parameters[1][2]

-

Column: C18 Reverse Phase, 1.7 µm particle size (e.g., Waters BEH C18), 2.1 x 100 mm.[1]

-

Mobile Phase A: Water + 0.01% Acetic Acid (Acetic acid preserves peak shape better than Formic for PGs).[1]

-

Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.[1]

-

Gradient:

-

0-1 min: 10% B (Focusing)[1]

-

1-10 min: Linear ramp to 40% B (Critical separation window for isomers)

-

10-12 min: Ramp to 95% B (Wash)

-

Phase 3: Data Acquisition (MRM Mode)[1]

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 20-OH-PGE2 | 367.2 | 287.1 | 25 | 22 |

| 20-OH-PGE2 | 367.2 | 313.2 | 25 | 18 |

| d4-PGE2 (IS) | 355.2 | 275.1 | 25 | 22 |

Structural Confirmation via NMR (Reference Standard)[1]

While MS is used for biological samples, definitive structural proof requires Nuclear Magnetic Resonance (NMR) on a synthesized standard (>1 mg).[1]

Key Chemical Shift Diagnostic:

-

PGE2: The C20 terminal methyl appears as a triplet at ~0.9 ppm .

-

20-OH-PGE2: The C20 position is now a hydroxymethylene (-CH2-OH).[1]

-

Shift: The signal moves downfield to ~3.5 - 3.6 ppm .[1]

-

Multiplicity: It appears as a triplet (coupling to C19 protons).

-

Absence: The characteristic 0.9 ppm methyl triplet disappears completely.

-

Decision Workflow for Elucidation

This flowchart guides the researcher through the logic of confirming the structure in a biological unknown.

Figure 2: Logical decision tree for the identification of 20-OH-PGE2 in complex matrices.

References

-

Powell, W. S. (1980).[1] Distribution of prostaglandin omega-hydroxylases in different tissues. Prostaglandins, 19(5), 701-710.[1] Link

-

Roman, R. J. (2002).[1][2] P-450 metabolites of arachidonic acid in the control of cardiovascular function. Physiological Reviews, 82(1), 131-185.[1] Link[1]

-

Cayman Chemical. (n.d.).[1] 20-hydroxy Prostaglandin E2 Product Information. Cayman Chemical Technical Data. Link[1]

-

Oliw, E. H., et al. (2001).[1] Oxidation of prostaglandin H2 and prostaglandin H2 analogues by human cytochromes P450.[3] Biochemical Pharmacology, 62(4), 483-493.[1] Link

Sources

- 1. NP-MRD: Showing NP-Card for Prostaglandin E2 (NP0000938) [np-mrd.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical & Functional Profiling of 20-Hydroxy-PGE2

Content Type: Technical Whitepaper Version: 2.0 (Current Scientific Consensus) Target Audience: Lipidomics Researchers, Medicinal Chemists, and Pharmacologists.

Executive Summary: The Omega-Oxidation Frontier

20-Hydroxy Prostaglandin E2 (20-OH-PGE2) represents a critical, often overlooked metabolite at the intersection of the cyclooxygenase (COX) and cytochrome P450 (CYP450) pathways. Unlike its parent molecule PGE2, which is primarily associated with vasodilation and inflammation, 20-OH-PGE2 exhibits distinct biological activities, including potent vasoconstriction and specific roles in adipogenic differentiation.

This guide provides a rigorous analysis of the stereochemistry, biosynthetic origins, and isolation protocols for 20-OH-PGE2. It is designed to move beyond basic definitions, offering actionable methodologies for synthesizing, purifying, and validating this lipid mediator in a research setting.

Stereochemical Architecture

Core Configuration

The biological potency of 20-OH-PGE2 is strictly dictated by the stereochemical integrity of its cyclopentane ring and side chains, inherited directly from PGE2.

-

IUPAC Name: (5Z,11α,13E,15S)-11,15,20-trihydroxy-9-oxoprosta-5,13-dien-1-oic acid.

-

Absolute Configuration: The chiral centers are located at C8, C11, C12, and C15.

-

C8: R-configuration (trans-relationship with C12 side chain).

-

C11: R-configuration (α-hydroxyl).

-

C12: R-configuration.

-

C15: S-configuration (allylic hydroxyl, critical for receptor binding).

-

The C20 Moiety: Achirality vs. Functional Impact

A common misconception in eicosanoid analysis is the potential chirality of the omega-oxidation product.

-

20-OH-PGE2: The hydroxylation occurs at the terminal carbon (C20), converting the methyl group (-CH3) into a primary alcohol (-CH2OH). Because C20 is bonded to two identical hydrogen atoms, it is achiral .

-

Contrast with 19-OH-PGE2: Hydroxylation at C19 creates a secondary alcohol and a new chiral center (R/S), resulting in diastereomers that require chiral LC for separation. 20-OH-PGE2 exists as a single stereoisomer relative to the omega-chain.

Physicochemical Properties

| Property | Value | Note |

| Molecular Formula | C20H32O6 | +16 Da shift from PGE2 |

| Molecular Weight | 368.47 g/mol | |

| Solubility | DMF/DMSO (>100 mg/ml), PBS pH 7.2 (>5 mg/ml) | More polar than PGE2 due to terminal -OH |

| Stability | Labile in basic pH (dehydration to PGA derivatives) | Store at -80°C in ethanol |

Biosynthetic Pathways: The "Dual Origin" Mechanism

20-OH-PGE2 is unique because it can be generated via two distinct enzymatic sequences. Understanding this is crucial for interpreting data from inhibitor studies.

Pathway A: Direct Omega-Oxidation (Primary)

PGE2 is the substrate. CYP450 enzymes (specifically the CYP4F and CYP4A subfamilies) hydroxylate the terminal carbon. This is a clearance pathway that often precedes oxidation to dicarboxylic acids (PGE-M), but the intermediate 20-OH-PGE2 has its own biological activity.

Pathway B: The 20-HETE Cascade (Secondary)

Arachidonic acid is first omega-hydroxylated to 20-HETE, which then serves as a substrate for COX-1/COX-2 and PGE synthases.

Figure 1: Dual biosynthetic routes for 20-OH-PGE2. Note the convergence of the COX and CYP pathways.

Experimental Protocols

Enzymatic Synthesis (Self-Validating Protocol)

For researchers unable to source commercial standards or requiring isotope-labeled variants, enzymatic synthesis is the gold standard.

Reagents:

-

Substrate: PGE2 (100 µM final)

-

Enzyme: Recombinant Human CYP4F2 or Rat Liver Microsomes (RLM).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Pre-incubation: Mix Buffer, Enzyme (0.5 mg protein/mL), and PGE2. Equilibrate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system.

-

Reaction: Incubate for 30–60 mins at 37°C with gentle shaking.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) with 0.1% Formic Acid.

-

Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

Critical Control: Include a "No NADPH" control to rule out non-enzymatic degradation.

Purification & Separation (HPLC)

Separating 20-OH-PGE2 from its 19-OH isomer and the parent PGE2 is critical.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B; 2-10 min: Linear to 60% B; 10-12 min: 95% B. |

| Flow Rate | 0.3 mL/min |

| Retention | 20-OH-PGE2 elutes earlier than PGE2 due to increased polarity. |

Mass Spectrometry Validation (LC-MS/MS)

Use Multiple Reaction Monitoring (MRM) in Negative Electrospray Ionization (ESI-) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PGE2 | 351.2 [M-H]- | 271.2 | 20 |

| 20-OH-PGE2 | 367.2 [M-H]- | 287.2 | 22 |

| d4-PGE2 (IS) | 355.2 [M-H]- | 275.2 | 20 |

Note: The transition 367.2 -> 287.2 corresponds to the loss of water and the hexanoic acid side chain, confirming the modification is on the omega-chain.

Biological Characterization & Signaling[1]

Receptor Selectivity

20-OH-PGE2 is not merely a degradation product; it is a biased agonist.

-

EP Receptors: Retains affinity for EP2 and EP4 but shows altered kinetics compared to PGE2.

-

Functional Outcome: In renal vasculature, 20-OH-PGE2 contributes to vasoconstriction (unlike the typical vasodilatory effect of PGE2), likely via cross-talk with thromboxane receptors or specific EP3 isoforms.

Adipogenesis

Recent studies link 20-OH-PGE2 to stem cell differentiation.

-

Mechanism: It promotes lipid droplet accumulation in mesenchymal stem cells (MSCs) more potently than PGE2 in specific contexts, acting as a pro-adipogenic signal.

References

-

Biosynthesis & Metabolism

-

Biological Activity

-

Analytical Methods

Sources

- 1. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Relative biological activity of certain prostaglandins and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

Biosynthetic Pathway and Analytical Profiling of 20-Hydroxy-PGE2 in Vivo

Executive Summary

20-Hydroxy-Prostaglandin E2 (20-OH-PGE2) represents a critical, albeit often overlooked, metabolite in the eicosanoid signaling network. Unlike the canonical inactivation of Prostaglandin E2 (PGE2) via 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the formation of 20-OH-PGE2 is driven by cytochrome P450 (CYP450) omega-hydroxylases . This pathway serves a dual function: it facilitates the renal and hepatic clearance of PGE2 by increasing polarity for excretion, and in specific tissue contexts (e.g., seminal vesicles), it generates isomers with distinct immunosuppressive properties.

This technical guide dissects the in vivo biosynthetic machinery of 20-OH-PGE2, delineating the specific human and rodent enzymes involved, and provides a validated LC-MS/MS workflow for its quantification in biological matrices.

Part 1: The Biosynthetic Mechanism

Core Pathway: Omega-Oxidation

The biosynthesis of 20-OH-PGE2 is a monooxygenation reaction occurring at the terminal (omega) carbon of the PGE2 side chain. This reaction is NADPH-dependent and catalyzed by enzymes of the CYP4 family.

-

Substrate: Prostaglandin E2 (PGE2), derived from Arachidonic Acid via COX-1/2 and mPGES-1.[1]

-

Reaction Type:

-hydroxylation.[1] -

Product: 20-Hydroxy-PGE2 (chemically stable, increased water solubility).

-

Downstream Fate: The 20-OH metabolite typically undergoes further oxidation by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) to form 20-carboxy-PGE2 (dicarboxylic acid), which is rapidly excreted in urine.

Enzymology: Species-Specific Isoforms

A critical error in translational research is assuming homology between rodent and human eicosanoid metabolism. The enzymes responsible for 20-OH-PGE2 production differ significantly across species.

| Feature | Human System | Rodent System (Rat/Mouse) |

| Primary Enzyme | CYP4F2 (Liver/Kidney) | CYP4A1, CYP4A2, CYP4A3 |

| Secondary Enzyme | CYP4F3B (Neutrophils/Tissue) | CYP4A4 (Rabbit - highly active) |

| Specialized Tissue | CYP4F8 (Seminal Vesicles) | CYP4F21 (Ram Seminal Vesicles) |

| Substrate Specificity | Broad (AA, LTB4, PGE2, Vit E) | Narrower (Fatty Acids, PGs) |

Technical Insight: While CYP4A11 is the human homolog of the rodent CYP4A family, it exhibits negligible activity toward prostaglandins. In humans, the CYP4F subfamily (specifically CYP4F2) takes over the role of omega-hydroxylating long-chain fatty acids and prostaglandins.

Pathway Visualization

The following diagram illustrates the divergence of PGE2 metabolism into the omega-oxidation pathway versus the canonical 15-PGDH pathway.

Caption: Divergent metabolism of PGE2. The CYP450 pathway (blue) competes with 15-PGDH (grey) to determine PGE2 half-life and excretion.

Part 2: Physiological Context & Regulation[2]

Renal Physiology

In the kidney, 20-OH-PGE2 production is not merely a waste pathway. The CYP450 enzymes (CYP4A/F) are heavily expressed in the proximal tubules.

-

Regulation: Expression of CYP4A/F enzymes is upregulated by PPAR-alpha agonists (e.g., fibrates) and starvation states.

-

Function: While 20-HETE (formed from AA by the same enzymes) is a potent vasoconstrictor, 20-OH-PGE2 serves as a marker of high renal CYP450 activity. Altered ratios of PGE2 to 20-OH-PGE2 can indicate shifts in renal redox state or drug-drug interactions (e.g., inhibition by HET0016).

Seminal Vesicles (The CYP4F8 Exception)

In human seminal vesicles, CYP4F8 specifically catalyzes the 19-hydroxylation of PGE2 (forming 19-OH-PGE2). While structurally similar to 20-OH-PGE2, the 19-OH variant helps regulate sperm motility and provides local immunosuppression in the female reproductive tract. Researchers must distinguish between these positional isomers during analysis.

Part 3: Analytical Methodology (LC-MS/MS)

Quantification of 20-OH-PGE2 requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its low physiological abundance (pg/mL range).

Sample Preparation Workflow

Principle: Eicosanoids are labile. Rapid acidification and extraction are required to prevent degradation or artificial oxidation.

-

Sample Collection: Plasma, Urine, or Tissue Homogenate.

-

Spiking: Add internal standard (

-PGE2 or -

Extraction: Solid Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges.

-

Wash: 5% Methanol/Water.

-

Elution: Ethyl Acetate or 100% Methanol.

-

-

Reconstitution: 50:50 Water:Acetonitrile (0.1% Formic Acid).

LC-MS/MS Parameters

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex or Waters BEH), 1.7 µm particle size.

-

Mobile Phase:

-

A: Water + 0.02% Acetic Acid.

-

B: Acetonitrile + 0.02% Acetic Acid.

-

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |

| PGE2 | 351.2 | 271.2 | -22 | Loss of |

| 20-OH-PGE2 | 367.2 | 287.2 | -24 | Loss of |

| 355.2 | 275.2 | -22 | Internal Standard |

Critical QC Check: 20-OH-PGE2 is more polar than PGE2. It will elute earlier than PGE2 on a reverse-phase C18 column. Ensure baseline separation to avoid ion suppression from the abundant parent prostaglandin.

Experimental Workflow Diagram

Caption: Validated workflow for the extraction and quantification of 20-OH-PGE2.

References

-

Bylund, J., et al. (2000). "Cytochrome P450 4F8, a constitutive enzyme in human seminal vesicles that catalyzes omega-hydroxylation of prostaglandins." Archives of Biochemistry and Biophysics. Link

-

Thakare, R., et al. (2016). "Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum, and BALF." Biomedical Chromatography. Link

-

Lasker, J. M., et al. (2000). "Formation of 20-hydroxyeicosatetraenoic acid, a vasoactive and natriuretic eicosanoid, in human kidney.[2] Role of Cyp4F2 and Cyp4A11." Journal of Biological Chemistry. Link

-

Powell, W. S., et al. (1998). "Metabolism of arachidonic acid to 20-hydroxy-5,8,11,14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11." Journal of Pharmacology and Experimental Therapeutics. Link

-

Kikuta, Y., et al. (2002). "Prostaglandin and leukotriene omega-hydroxylases." Prostaglandins & Other Lipid Mediators. Link

Sources

An In-Depth Technical Guide to the Physiological Concentrations of 20-Hydroxy-PGE2 in Tissues

Abstract

Prostaglandin E2 (PGE2) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its biological activity is tightly regulated not only through its biosynthesis but also via its metabolic inactivation. One of the key metabolic pathways is the hydroxylation of PGE2 to 20-Hydroxy-PGE2, a reaction catalyzed by specific cytochrome P450 (CYP) enzymes. Understanding the tissue-specific concentrations of 20-Hydroxy-PGE2 is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the prostanoid signaling pathway. This technical guide provides a comprehensive overview of the biosynthesis of 20-Hydroxy-PGE2, its inferred tissue distribution based on the localization of its synthesizing enzymes, and a detailed protocol for its quantification. While direct evidence for the physiological concentrations of 20-Hydroxy-PGE2 in tissues remains scarce, this guide consolidates the current knowledge to provide a framework for researchers in the field.

Introduction to Prostaglandin E2 and its Metabolism

Prostaglandin E2 (PGE2) is a member of the eicosanoid family of signaling molecules, which are derived from the oxidative metabolism of arachidonic acid.[1] The biosynthesis of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, PGH2 is isomerized to PGE2 by specific prostaglandin E synthases.[1]

The biological effects of PGE2 are mediated by its interaction with four G-protein coupled receptor subtypes, designated EP1, EP2, EP3, and EP4. These receptors are differentially expressed in various tissues and cell types, which accounts for the diverse and sometimes opposing actions of PGE2. The signaling cascades initiated by PGE2 are transient and localized, in part due to its rapid metabolic inactivation. The metabolism of PGE2 occurs through several pathways, including oxidation of the 15-hydroxyl group, reduction of the 13,14-double bond, and β- and ω-oxidation. The ω-hydroxylation at the C-20 position, which produces 20-Hydroxy-PGE2, is a critical step in the catabolism and potential functional modification of PGE2.

Biosynthesis of 20-Hydroxy-PGE2

The conversion of PGE2 to 20-Hydroxy-PGE2 is an oxidative reaction catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases.[1] Specifically, members of the CYP4F subfamily have been implicated in the ω-hydroxylation of various eicosanoids, including prostaglandins.[2] While the direct evidence in human tissues is still emerging, studies with recombinant enzymes have shown that CYP4F21 from sheep seminal vesicles can metabolize PGE2 to 20-hydroxy-PGE2.[3] It is highly probable that human orthologs of these enzymes perform a similar function.

The biosynthesis of 20-Hydroxy-PGE2 can also occur through an alternative pathway where arachidonic acid is first hydroxylated by a CYP enzyme to form 20-hydroxyeicosatetraenoic acid (20-HETE).[3] 20-HETE can then be converted by COX enzymes to 20-hydroxy-PGH2, which is subsequently isomerized to 20-Hydroxy-PGE2.[3] This alternative pathway highlights the intricate interplay between the cyclooxygenase and cytochrome P450 metabolic pathways in generating a diverse array of bioactive lipid mediators.

Caption: Biosynthesis of 20-Hydroxy-PGE2.

Putative Physiological Roles of 20-Hydroxy-PGE2

The physiological functions of 20-Hydroxy-PGE2 are not yet well-defined and are an active area of investigation. However, based on the known activities of its precursor, PGE2, and the related 20-hydroxy eicosanoid, 20-HETE, we can infer some of its potential roles. PGE2 is a potent vasodilator, pyretic agent, and sensitizer of peripheral nociceptors.[4] In contrast, 20-HETE is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone and blood pressure.[5][6]

The addition of a hydroxyl group at the C-20 position of PGE2 could modulate its receptor binding affinity and subsequent signaling. It is plausible that 20-Hydroxy-PGE2 may act as a partial agonist or antagonist at EP receptors, thereby fine-tuning the physiological effects of PGE2. Alternatively, 20-Hydroxy-PGE2 may have its own distinct receptor and signaling pathway, similar to 20-HETE which has been shown to interact with the G-protein coupled receptor GPR75.[6] Further research is necessary to characterize the biological activities of 20-Hydroxy-PGE2 and to determine its role in health and disease.

Tissue Distribution of 20-Hydroxy-PGE2: An Inference-Based Approach

Direct measurement of 20-Hydroxy-PGE2 in various tissues has been challenging, and as a result, there is a lack of data on its physiological concentrations. However, we can infer the potential sites of 20-Hydroxy-PGE2 synthesis by examining the tissue distribution of the enzymes responsible for its production, namely the CYP4F family.

Studies in mice have provided a comprehensive analysis of the tissue distribution of various CYP4F isoforms.[7][8] This information, summarized in the table below, serves as a valuable guide for identifying tissues where 20-Hydroxy-PGE2 is likely to be produced and exert its effects.

| CYP4F Isoform | Predominant Tissue Distribution in Mice | Potential Site of 20-Hydroxy-PGE2 Synthesis |

| Cyp4f13 | Liver, intestine, kidney, ovary, uterus[7] | Liver, kidney, reproductive tissues |

| Cyp4f14 | Small intestine, liver[7] | Gastrointestinal tract, liver |

| Cyp4f16 | Small intestine, proximal tubules (kidney)[7][8] | Gastrointestinal tract, kidney |

| Cyp4f18 | Proximal tubules (kidney), glomeruli (female)[8] | Kidney |

The expression of CYP4F enzymes in the liver and kidney suggests a role for these organs in the systemic clearance of PGE2 through ω-hydroxylation. The presence of these enzymes in the gastrointestinal tract and reproductive tissues points towards a more localized role for 20-Hydroxy-PGE2 in regulating physiological processes within these systems. It is important to note that the expression of CYP enzymes can be influenced by various factors, including sex, diet, and disease state, which could in turn affect the tissue-specific levels of 20-Hydroxy-PGE2.

Analytical Methodologies for the Quantification of 20-Hydroxy-PGE2

The quantification of 20-Hydroxy-PGE2 in biological samples is challenging due to its expected low physiological concentrations (pM to nM range) and potential for ex vivo formation.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids, including 20-Hydroxy-PGE2.[10][11]

Step-by-Step Experimental Protocol for LC-MS/MS Quantification

-

Sample Collection and Handling:

-

Collect tissues and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

-

Store samples at -80°C until analysis.

-

For biofluids like plasma, collect in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation.

-

-

Tissue Homogenization and Extraction:

-

Homogenize frozen tissue samples in a suitable solvent, such as methanol or a mixture of methanol and water, containing an internal standard (e.g., deuterated 20-Hydroxy-PGE2).

-

Perform solid-phase extraction (SPE) to remove interfering substances and enrich the analyte. A C18 SPE cartridge is commonly used for this purpose.

-

Elute the eicosanoids from the SPE cartridge with an organic solvent like methyl formate or ethyl acetate.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample onto a reverse-phase C18 column for chromatographic separation.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Detect the analyte using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for 20-Hydroxy-PGE2 and its internal standard for quantification.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome P450 4F subfamily: at the crossroads of eicosanoid and drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tissue Distribution and Gender-Divergent Expression of 78 Cytochrome P450 mRNAs in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

An In-depth Technical Guide to the Downstream Signaling Pathways of 20-Hydroxy-PGE2

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450-derived metabolite of arachidonic acid, is a potent bioactive lipid mediator implicated in a myriad of physiological and pathophysiological processes. Primarily recognized for its vasoconstrictive properties, 20-HETE plays a critical role in the regulation of vascular tone, renal function, and angiogenesis. Dysregulation of 20-HETE signaling is associated with hypertension, stroke, myocardial infarction, and cancer progression. This guide provides a comprehensive technical overview of the downstream signaling pathways initiated by 20-HETE, with a focus on its interaction with the G-protein coupled receptor GPR75. We will delve into the intricate molecular cascades, including the activation of phospholipase C, protein kinase C, mitogen-activated protein kinases, and RhoA/ROCK, and detail the experimental methodologies to investigate these pathways.

Introduction: The Significance of 20-HETE in Cellular Signaling

20-HETE is a critical signaling molecule that exerts a wide range of effects on the cardiovascular and renal systems. Its production is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families. The multifaceted roles of 20-HETE, from regulating blood pressure to influencing tumor growth, are a direct consequence of its ability to activate specific intracellular signaling cascades. Understanding these pathways is paramount for the development of novel therapeutic strategies targeting 20-HETE-related pathologies.

The Primary Receptor: GPR75 and the Initiation of Signaling

Recent research has identified the orphan G-protein coupled receptor GPR75 as a primary cell surface receptor for 20-HETE.[1][2] The binding of 20-HETE to GPR75 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, specifically the Gαq/11 subunit.[1][3] This event marks the genesis of the downstream signaling cascade.

Experimental Validation of 20-HETE-GPR75 Interaction

The interaction between 20-HETE and GPR75 can be characterized using several in vitro techniques:

-

Receptor Binding Assays: These assays are fundamental to confirming a direct interaction and determining the binding affinity. While radioligand binding assays have traditionally been used, non-radioactive methods are gaining prominence. Surface Plasmon Resonance (SPR) can be employed to measure the binding kinetics of 20-HETE to purified GPR75 in real-time.[4]

-

β-Arrestin Recruitment Assays: Ligand-induced GPCR activation often leads to the recruitment of β-arrestin. Assays like the PRESTO-Tango method can be used to quantify this recruitment upon 20-HETE stimulation of GPR75-expressing cells, providing functional evidence of receptor activation.[5]

The Gαq/11-PLC-IP3/DAG Axis: The Canonical Pathway

Upon activation by the 20-HETE-GPR75 complex, the Gαq/11 subunit dissociates and activates its primary effector, Phospholipase C (PLC).[1][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Investigating the Gαq/11-PLC Pathway

The activation of this canonical pathway can be monitored through the following experimental approaches:

-

Inositol Phosphate (IP) Accumulation Assays: The production of IP3 is transient, making its direct measurement challenging. A more robust method is to measure the accumulation of its stable downstream metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which inhibits IP1 degradation.[5][6] Homogeneous Time-Resolved Fluorescence (HTRF) based IP-One assays are widely used for this purpose.[7]

-

Intracellular Calcium Mobilization Assays: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] This increase in intracellular calcium can be quantified using fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM in conjunction with fluorescence microscopy or plate readers.[8][9][10]

Key Downstream Effectors and Their Functional Consequences

The generation of DAG and the rise in intracellular calcium activate a plethora of downstream signaling molecules, leading to the diverse physiological effects of 20-HETE.

Protein Kinase C (PKC) Activation

DAG, in concert with the elevated intracellular calcium levels, directly activates members of the Protein Kinase C (PKC) family.[3][11] Activated PKC phosphorylates a wide range of substrate proteins, thereby modulating their activity and influencing cellular processes such as cell proliferation, differentiation, and apoptosis.

Experimental Protocol: PKC Kinase Activity Assay

A common method to measure PKC activity is through an in vitro kinase assay using a specific PKC substrate and radiolabeled ATP ([γ-32P]ATP).

-

Sample Preparation: Prepare cell lysates from control and 20-HETE-treated cells.

-

Kinase Reaction: In a microcentrifuge tube, combine the cell lysate with a reaction buffer containing a PKC-specific substrate peptide, lipid activator (as PKC is lipid-dependent), and [γ-32P]ATP.[12]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes) to allow for substrate phosphorylation.

-

Separation: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-32P]ATP will not.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove any unbound radioactivity.[12]

-

Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter. An increase in counts per minute (CPM) in the 20-HETE-treated samples compared to the control indicates PKC activation.

Non-radioactive ELISA-based PKC activity kits are also commercially available.[13][14]

Mitogen-Activated Protein Kinase (MAPK) Cascade

20-HETE has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8][15] This pathway is crucial for cell growth, proliferation, and differentiation. The activation of the MAPK cascade is often downstream of PKC and can also be initiated through the transactivation of the Epidermal Growth Factor Receptor (EGFR) by c-Src.[1]

Experimental Protocol: Western Blotting for Phosphorylated ERK1/2

Western blotting is a standard technique to detect the activation of ERK1/2, which occurs through phosphorylation.

-

Cell Lysis: Lyse control and 20-HETE-treated cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).[3][16]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3]

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal and confirm equal protein loading.[17][18]

RhoA/ROCK Pathway and Vasoconstriction

The RhoA/ROCK pathway is a critical mediator of 20-HETE-induced vasoconstriction. This pathway regulates the phosphorylation of myosin light chain, leading to smooth muscle contraction.

Experimental Protocol: RhoA Activation Assay (G-LISA)

The G-LISA™ is a quantitative, ELISA-based assay that measures the amount of active, GTP-bound RhoA in a cell lysate.

-

Cell Lysis: Lyse cells in a specialized lysis buffer provided with the kit.

-

Binding to Rho-GTP Affinity Plate: Add the cell lysates to a 96-well plate that is coated with a Rho-GTP-binding protein. Only the active, GTP-bound RhoA will bind to the plate.[11][19][20]

-

Washing: Wash the wells to remove unbound proteins.

-

Detection: Add a primary antibody specific for RhoA, followed by a secondary HRP-conjugated antibody.

-

Signal Generation: Add an HRP substrate to generate a colorimetric or chemiluminescent signal that is proportional to the amount of active RhoA in the sample.[19][21][22]

-

Quantification: Measure the signal using a plate reader.

Functional Readout: Vascular Smooth Muscle Cell Contraction Assay

The ultimate physiological consequence of RhoA/ROCK activation in vascular smooth muscle cells is contraction. This can be assessed using a collagen gel contraction assay.

-